molecular formula C7H3BrF3NO3 B1404768 1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene CAS No. 1417566-72-3

1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene

Cat. No. B1404768
M. Wt: 286 g/mol
InChI Key: LYRFADAHIFOCPH-UHFFFAOYSA-N
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Description

“1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene” is a chemical compound with the molecular formula C7H3BrF3NO3 and a molecular weight of 286 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3BrF3NO3/c8-3-1-6(15-7(10)11)5(12(13)14)2-4(3)9/h1-2,7H . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene” are not available, bromo-nitrobenzene compounds are known to undergo various reactions. For instance, 1-bromo-4-nitrobenzene can undergo electrochemical reduction and palladium-catalyzed Stille cross-coupling reactions .

Scientific Research Applications

Vibrational Spectra Analysis

1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene and similar compounds have been analyzed for their vibrational spectra. A study by Reddy and Rao (1994) on substituted benzenes, including trisubstituted benzenes like 1-bromo-2,4-difluorobenzene, utilized normal coordinate analysis to determine vibrational frequencies and make vibrational assignments. This research contributes to understanding the molecular structure and behavior of such compounds (Reddy & Rao, 1994).

Synthesis and Structural Analysis

The synthesis and structural analysis of related compounds are significant areas of research. For instance, Sweeney, McArdle, and Aldabbagh (2018) reported the synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, characterizing it through various techniques like X-ray crystallography and NMR. Such studies are crucial for the development of new compounds and understanding their properties (Sweeney, McArdle, & Aldabbagh, 2018).

Photofragment Translational Spectroscopy

Research in photofragment translational spectroscopy of related halogenated nitrobenzenes, like 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene, provides insights into the effects of substitution on photodissociation processes. A study by Gu et al. (2001) used this technique to understand the energy distribution and dynamics of molecular fragments upon UV photodissociation, contributing to the understanding of reaction mechanisms in such compounds (Gu et al., 2001).

Electrochemical Studies

Electrochemical studies of halobenzenes, including compounds like 1-bromo-4-fluorobenzene, are another area of interest. Horio et al. (1996) explored the mechanisms of side reactions during the electrochemical fluorination of halobenzenes, contributing to our understanding of electrochemical processes and the formation of fluorinated compounds (Horio et al., 1996).

Applications in Polymer Solar Cells

Another application area is in the development of polymer solar cells. Fu et al. (2015) investigated the use of 1-Bromo-4-Nitrobenzene in polymer solar cells, demonstrating its role in improving power conversion efficiency. Their research highlighted the potential of such compounds in enhancing solar cell performance (Fu et al., 2015).

Safety And Hazards

This compound is considered hazardous and has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding ingestion and inhalation, and using personal protective equipment .

properties

IUPAC Name

1-bromo-2-(difluoromethoxy)-5-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-3-1-4(9)5(12(13)14)2-6(3)15-7(10)11/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRFADAHIFOCPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)F)Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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